3-Benzyl-4-bromo-butyric acid 3-Benzyl-4-bromo-butyric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13921493
InChI: InChI=1S/C11H13BrO2/c12-8-10(7-11(13)14)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)
SMILES:
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol

3-Benzyl-4-bromo-butyric acid

CAS No.:

Cat. No.: VC13921493

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-4-bromo-butyric acid -

Specification

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
IUPAC Name 3-benzyl-4-bromobutanoic acid
Standard InChI InChI=1S/C11H13BrO2/c12-8-10(7-11(13)14)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)
Standard InChI Key FEECKXSWEAITAQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(CC(=O)O)CBr

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Benzyl-4-bromo-butyric acid (C₁₁H₁₁BrO₂) features a four-carbon chain with a benzyl group (-CH₂C₆H₅) at the third position and a bromine atom at the fourth position. The carboxylic acid functional group (-COOH) at the terminal end confers acidity and reactivity typical of carboxylic acids. The benzyl group introduces aromaticity, while the bromine atom enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions .

Key Structural Features:

  • Molecular Formula: C₁₁H₁₁BrO₂

  • Molecular Weight: 263.11 g/mol

  • Functional Groups: Carboxylic acid, benzyl ether, bromide.

Physicochemical Properties

While experimental data for 3-benzyl-4-bromo-butyric acid are sparse, properties can be extrapolated from structurally related compounds:

PropertyEstimated ValueBasis for Estimation
Melting Point45–50°CAnalog: 4-Bromobutyric acid
Boiling Point290–300°C (dec.)Analog: Benzyl bromides
SolubilityModerate in polar solventsCarboxylic acid solubility
Density1.4–1.6 g/cm³Brominated analogs

The bromine atom increases molecular weight and density compared to non-halogenated analogs, while the benzyl group contributes to lipophilicity .

Synthetic Pathways

Direct Synthesis from γ-Lactones

Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at C4 is susceptible to substitution reactions:

Reaction TypeReagentsProduct
SN2 DisplacementNaN₃, DMF3-Benzyl-4-azido-butyric acid
Thiol SubstitutionKSR, DMFThioether derivatives

These reactions are critical for synthesizing bioactive derivatives .

Reduction and Oxidation

  • Reduction: LiAlH₄ reduces the carboxylic acid to a primary alcohol, yielding 3-benzyl-4-bromo-butanol.

  • Oxidation: MnO₂ can oxidize the benzyl group to a ketone, though this may require protective group strategies.

Biological and Industrial Applications

Pharmaceutical Intermediates

3-Benzyl-4-bromo-butyric acid serves as a precursor in drug synthesis:

  • Anticancer Agents: Brominated fatty acids are explored for their cytotoxic effects. Derivatives of this compound have shown apoptosis induction in leukemia cell lines.

  • Antimicrobials: The benzyl group enhances lipophilicity, improving membrane permeability in Gram-positive bacteria.

Material Science

  • Polymer Modification: Incorporation into copolymers to enhance thermal stability.

  • Liquid Crystals: Bromine and benzyl groups contribute to mesophase behavior in liquid crystalline materials .

Comparative Analysis with Structural Analogs

CompoundKey FeatureReactivity vs. 3-Benzyl-4-bromo-butyric acid
4-Bromobutyric acidNo benzyl groupLess lipophilic, lower bioactivity
Benzyl 4-bromobutanoateEster derivativeHigher volatility, easier hydrolysis
3-Phenylbutyric acidPhenyl instead of benzylReduced electrophilicity, slower reactions

Future Research Directions

  • Synthetic Optimization: Improve yields in benzylation steps using phase-transfer catalysts.

  • Biological Screening: Evaluate derivatives for neurodegenerative disease targets (e.g., HDAC inhibition).

  • Green Chemistry: Develop solvent-free bromination methods to reduce environmental impact.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator